molecular formula C19H18 B13797062 2,3-Dihydro-3,6-dimethyl-1H-cyclopenta(a)anthracene CAS No. 63040-45-9

2,3-Dihydro-3,6-dimethyl-1H-cyclopenta(a)anthracene

Cat. No.: B13797062
CAS No.: 63040-45-9
M. Wt: 246.3 g/mol
InChI Key: FQLXHPIAVANCEN-UHFFFAOYSA-N
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Description

2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene is a polycyclic aromatic hydrocarbon. This compound is characterized by its fused ring structure, which includes a cyclopentane ring fused to an anthracene moiety. The presence of methyl groups at positions 3 and 6 adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene can be achieved through various synthetic routes. One notable method involves the cyclization of appropriate precursors under specific conditions. For instance, a novel synthetic route was reported by Nakazaki et al., which involves the cyclization of 3,6-dimethyl-1,2-dihydro-1H-cyclopent[a]anthracene under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to more saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene has various applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.

    Biology: Research on its biological activity and potential toxicity is ongoing.

    Medicine: Its derivatives are explored for potential therapeutic applications.

    Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dimethyl-1,2-dihydro-1H-cyclopent[a]anthracene
  • 6-Methyl-2,3-dihydro-1H-cyclopent[a]anthracene

Uniqueness

2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene is unique due to its specific substitution pattern and fused ring structure

Properties

CAS No.

63040-45-9

Molecular Formula

C19H18

Molecular Weight

246.3 g/mol

IUPAC Name

3,6-dimethyl-2,3-dihydro-1H-cyclopenta[a]anthracene

InChI

InChI=1S/C19H18/c1-12-7-8-18-15(12)9-10-17-13(2)16-6-4-3-5-14(16)11-19(17)18/h3-6,9-12H,7-8H2,1-2H3

InChI Key

FQLXHPIAVANCEN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1C=CC3=C(C4=CC=CC=C4C=C23)C

Origin of Product

United States

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